4-chloro-3-nitro-N-(2,2,6,6-tetramethylpiperidin-4-yl)benzenesulfonamide
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Description
The compound is a complex organic molecule that likely contains a benzenesulfonyl group (based on the “benzenesulfonamide” portion of the name), a nitro group (indicated by “nitro” in the name), and a tetramethylpiperidine group .
Molecular Structure Analysis
The molecular structure of this compound would be complex due to the presence of several functional groups. The benzenesulfonyl group would provide a planar, aromatic region; the nitro group would introduce polarity; and the tetramethylpiperidine group would add a degree of three-dimensionality and further complexity .Chemical Reactions Analysis
The reactivity of this compound would likely be influenced by the presence of the nitro group, which is electron-withdrawing, and the tetramethylpiperidine group, which could potentially act as a base . The chloro group might also be a site of reactivity, particularly in nucleophilic substitution reactions .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its precise molecular structure. Factors influencing its properties could include its polarity, solubility, stability, and reactivity .Safety and Hazards
Properties
IUPAC Name |
4-chloro-3-nitro-N-(2,2,6,6-tetramethylpiperidin-4-yl)benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22ClN3O4S/c1-14(2)8-10(9-15(3,4)18-14)17-24(22,23)11-5-6-12(16)13(7-11)19(20)21/h5-7,10,17-18H,8-9H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NIEKKAFDUVQADE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC(CC(N1)(C)C)NS(=O)(=O)C2=CC(=C(C=C2)Cl)[N+](=O)[O-])C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22ClN3O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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